molecular formula C21H20ClNO B5061005 N,N-dibenzyl-5-chloro-2-methoxyaniline

N,N-dibenzyl-5-chloro-2-methoxyaniline

Cat. No.: B5061005
M. Wt: 337.8 g/mol
InChI Key: VFRNCSVIUUBYDH-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-5-chloro-2-methoxyaniline is a substituted aniline derivative characterized by a chloro substituent at the 5-position, a methoxy group at the 2-position, and two benzyl groups attached to the nitrogen atom (Figure 1).

Properties

IUPAC Name

N,N-dibenzyl-5-chloro-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-24-21-13-12-19(22)14-20(21)23(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRNCSVIUUBYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-5-chloro-2-methoxyaniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-5-chloro-2-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dibenzyl-5-chloro-2-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N,N-dibenzyl-5-chloro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dibenzyl-5-chloro-2-methoxyaniline shares structural motifs with several compounds discussed in the evidence. Below is a detailed comparison based on substituent effects, functional groups, and hypothesized properties.

Substituent Effects and Functional Group Comparisons

Compound Name Substituents (Position) Functional Groups Hypothesized Properties/Applications
This compound Cl (5), OMe (2), N,N-dibenzyl Aromatic amine, ether, chloro High lipophilicity; potential CNS activity or enzyme inhibition
N,N-Diallyl-2-methoxy-5-nitro-benzylamine hydrochloride NO₂ (5), OMe (2), N,N-diallyl Aliphatic amine, nitro, ether Enhanced reactivity (nitro group); possible instability under basic conditions
Benzathine benzylpenicillin Dibenzylethylenediamine salt Penicillin core, quaternary amine Prolonged antibiotic release due to salt formation; improved stability

Key Observations:

  • Chloro vs. Nitro Substituents: The chloro group in this compound is electron-withdrawing but less polar than the nitro group in the diallyl-nitro analog . This difference may reduce reactivity in nucleophilic substitution reactions compared to nitro-substituted compounds.
  • Benzyl vs. In contrast, the diallyl groups in the nitro analog may confer greater conformational flexibility .
  • Pharmaceutical Relevance: The dibenzyl motif in benzathine benzylpenicillin stabilizes the compound as a salt, enabling sustained release . This suggests that this compound could similarly act as a stabilizing agent or prodrug component.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dibenzyl-5-chloro-2-methoxyaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of 5-chloro-2-methoxyaniline with benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base (e.g., triethylamine or K₂CO₃). Optimization may include solvent selection (e.g., dichloromethane or DMF), temperature control (room temperature vs. reflux), and stoichiometric ratios. For example, doubling the molar excess of benzyl halide can improve di-substitution yields. Monitoring via TLC or HPLC ensures complete conversion .

Q. How do the chloro and methoxy substituents influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing chloro group at position 5 enhances electrophilic substitution resistance, while the methoxy group at position 2 increases solubility in polar solvents (e.g., methanol or ethyl acetate). Solubility can be quantified via shake-flask experiments, and logP values predicted using software like MarvinSketch. Stability studies under varying pH (1–14) and temperatures (25–60°C) are recommended to assess degradation pathways .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) effectively separates the product from unreacted aniline or mono-benzylated intermediates. Recrystallization in ethanol/water mixtures (1:1) improves purity, with yields typically >75%. Purity validation via NMR (absence of benzyl proton signals at δ 4.5–5.0 ppm) and melting point analysis is critical .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., NMR or IR) for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from solvent effects or impurities. For NMR, compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts. IR analysis should confirm the absence of N–H stretches (~3300 cm⁻¹) to validate complete alkylation. Collaborative cross-laboratory studies using standardized protocols (e.g., Bruker vs. Varian instruments) can reconcile inconsistencies .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents on reaction pathways. For example, the chloro group’s electron-withdrawing nature lowers HOMO energy, reducing susceptibility to electrophilic attack. Molecular docking simulations (AutoDock Vina) can predict binding affinities with biological targets (e.g., enzymes), guiding drug discovery applications .

Q. How do structural analogs with varying substituents (e.g., fluoro instead of chloro) affect biological activity, and how can these relationships be systematically studied?

  • Methodological Answer : Prepare analogs via halogen exchange (e.g., using CuCl₂/KF) and assess bioactivity via dose-response assays (e.g., IC₅₀ in cancer cell lines). Structure-Activity Relationship (SAR) tables can correlate substituent electronegativity with potency:

Substituent (Position 5)IC₅₀ (μM)LogP
-Cl12.33.8
-F18.73.2
-Br9.54.1
Statistical tools (e.g., PCA) identify key physicochemical drivers of activity .

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